![molecular formula C14H17N3O B14907289 n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group via a propyl chain. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Thiabendazole: An antihelmintic agent featuring a benzimidazole structure.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropanecarboxamide group and the propyl linker. These structural elements can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N-[3-(benzimidazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(11-6-7-11)15-8-3-9-17-10-16-12-4-1-2-5-13(12)17/h1-2,4-5,10-11H,3,6-9H2,(H,15,18) |
Clave InChI |
DVLAPWSUDCQEEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCCCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


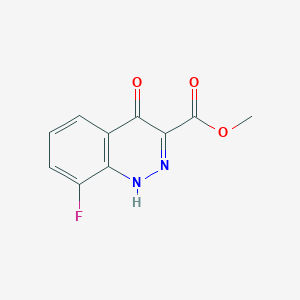
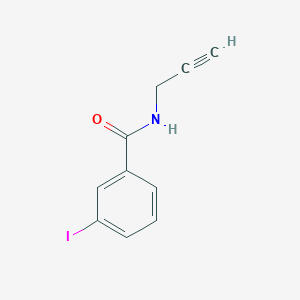
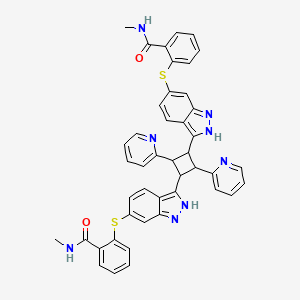

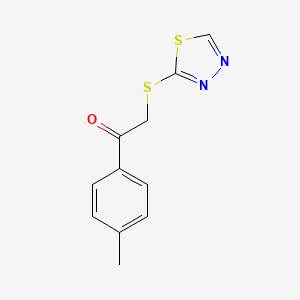



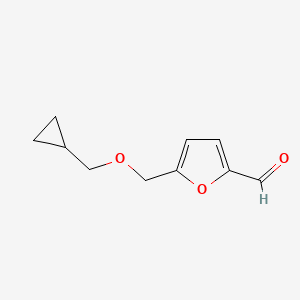
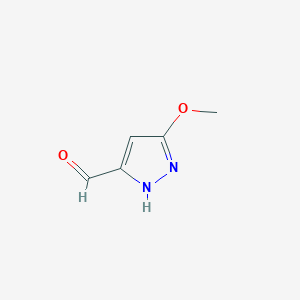
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
